

An In-depth Technical Guide to 3-Amino-4-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-4-chlorobenzotrifluoride

Cat. No.: B091045

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Amino-4-chlorobenzotrifluoride** (CAS No. 121-50-6), a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and dye industries. This document collates critical data on its synonyms, physicochemical properties, and key experimental insights to support research and development activities.

Chemical Identity and Synonyms

3-Amino-4-chlorobenzotrifluoride is a substituted aniline that serves as a crucial building block in organic synthesis. A comprehensive list of its synonyms is provided in Table 1 for easy reference.

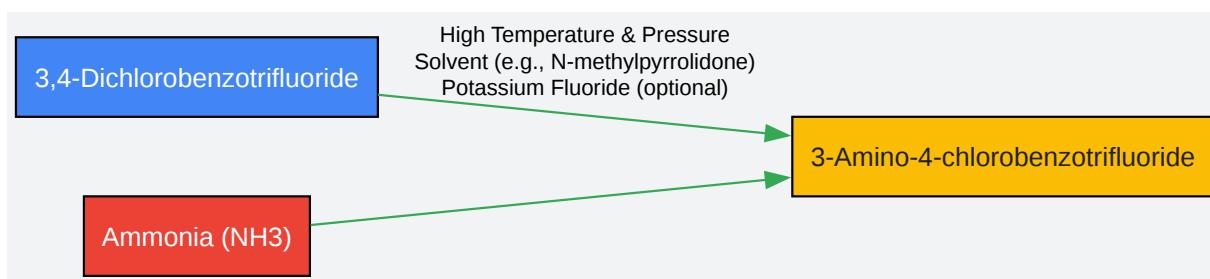
Table 1: Synonyms for **3-Amino-4-chlorobenzotrifluoride**

Type of Name	Synonym
Common Name	3-Amino-4-chlorobenzotrifluoride
IUPAC Name	2-Chloro-5-(trifluoromethyl)aniline[1][2]
Alternative Names	1-Amino-2-chloro-5-trifluoromethylbenzene[1][3]
3-Amino-4-chloro- α,α,α -trifluorotoluene[1]	
4-Chloro-3-aminobenzotrifluoride[1][2]	
5-Trifluoromethyl-2-chloroaniline[3]	
6-Chloro-3-(trifluoromethyl)aniline[1][2]	
6-Chloro- α,α,α -trifluoro-m-toluidine[1]	
(2-Chloro-5-trifluoromethylphenyl)amine[1]	
Benzenamine, 2-chloro-5-(trifluoromethyl)-[1][2]	
Trade/Salt Names	Azoene Fast Orange RD Salt[1]
Daito Orange Salt RD[2]	
Diazo Fast Orange RD[2]	
Fast Orange RD Salt[1][2]	
Fast Orange Salt RDN[1]	
Hiltosal Fast Orange RD Salt[1]	
Orange Salt NRD[2][3]	
Sanyo Fast Orange Salt RD[1]	
Identification Numbers	CAS Number: 121-50-6
EINECS Number: 204-475-7[3]	
MDL Number: MFCD00007673[3]	
RTECS Number: XU5775000[3]	

Physicochemical Properties

A summary of the key physical and chemical properties of **3-Amino-4-chlorobenzotrifluoride** is presented in Table 2. This data is essential for handling, storage, and application of the compound in a laboratory and industrial setting.

Table 2: Physicochemical Properties of **3-Amino-4-chlorobenzotrifluoride**


Property	Value	Reference
Molecular Formula	C ₇ H ₅ ClF ₃ N	[3]
Molecular Weight	195.57 g/mol	[3]
Appearance	Clear colorless to light yellow liquid	[3]
Melting Point	10 °C	[3]
Boiling Point	82-83 °C (at 9 mmHg)	[3]
Density	1.428 g/cm ³	[3]
Flash Point	75 °C	[3]
Refractive Index	1.498-1.500	[3]
Water Solubility	11 g/L (at 60 °C)	[3]
Vapor Pressure	0.219 mmHg (at 25 °C)	[3]

Experimental Protocols

Synthesis of **3-Amino-4-chlorobenzotrifluoride**

While detailed, step-by-step laboratory protocols for the synthesis of **3-Amino-4-chlorobenzotrifluoride** are not readily available in peer-reviewed literature, patent documents describe its preparation primarily through the amination of 3,4-dichlorobenzotrifluoride. The general synthetic approach is outlined below.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: General synthesis of **3-Amino-4-chlorobenzotrifluoride**.

Methodology Overview:

The synthesis typically involves the reaction of 3,4-dichlorobenzotrifluoride with ammonia in a high-pressure autoclave at elevated temperatures. The reaction is often carried out in a solvent such as N-methylpyrrolidone. In some patented procedures, the use of a fluoride salt, like potassium fluoride, is mentioned, which may act as a catalyst or halogen exchange facilitator.

A representative, though not fully detailed, procedure from patent literature is as follows:

- Anhydrous activated potassium fluoride and 3,4-dichlorobenzotrifluoride are charged into an autoclave with N-methylpyrrolidone.
- Ammonia is introduced into the reactor at ambient temperature.
- The reaction mixture is heated to a high temperature (e.g., 245-250 °C) and maintained at a high pressure (e.g., 38-40 kg/cm²) for several hours.
- After the reaction is complete, the mixture is cooled, and unreacted ammonia is recovered.
- The product, **3-Amino-4-chlorobenzotrifluoride**, is then isolated and purified from the reaction mixture.

Purification:

Purification of the crude product is typically achieved through vacuum distillation.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of **3-Amino-4-chlorobenzotrifluoride**. A general reverse-phase HPLC method is described below.

Table 3: HPLC Analysis Parameters

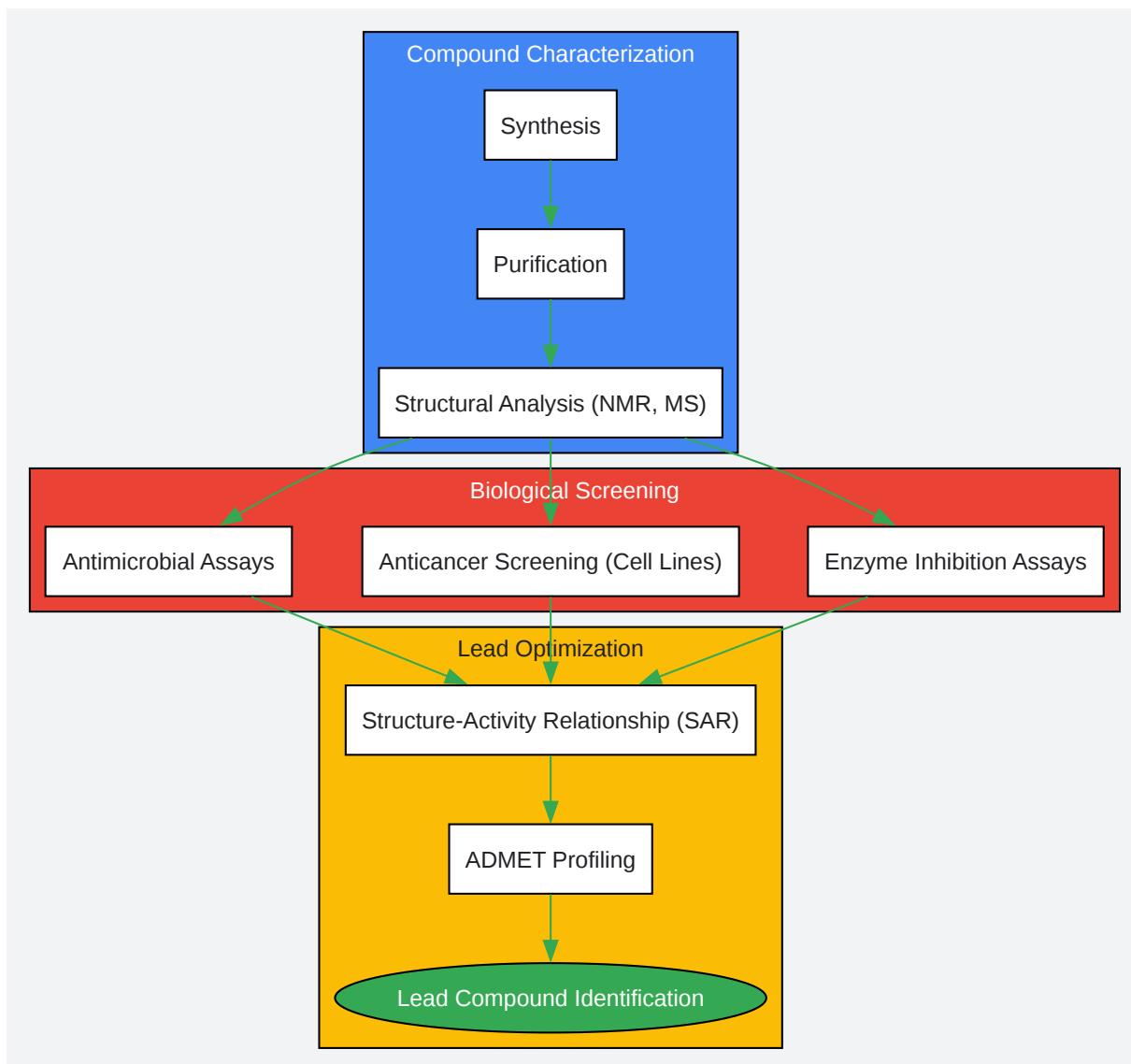
Parameter	Condition
Column	C18 or Newcrom R1
Mobile Phase	Acetonitrile (MeCN) and Water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility)
Detection	UV
Application	Purity assessment, impurity profiling, and pharmacokinetic studies

Biological Activity and Signaling Pathways

Direct studies on the specific biological activities and signaling pathway interactions of **3-Amino-4-chlorobenzotrifluoride** are limited in publicly available scientific literature. However, research on structurally related compounds provides insights into its potential applications in drug discovery.

Antimicrobial and Antibiofilm Potential

Studies on other trifluoro-aniline derivatives have demonstrated significant antibacterial and antibiofilm properties against various bacterial species, including *Vibrio parahaemolyticus*. These compounds have been shown to disrupt bacterial cell membranes and inhibit virulence factors. This suggests that **3-Amino-4-chlorobenzotrifluoride** could serve as a scaffold for the development of novel antimicrobial agents.


Anticancer Potential

Derivatives of 4-amino-3-chlorobenzoic acid, which shares a similar substitution pattern with **3-Amino-4-chlorobenzotrifluoride**, have been synthesized and investigated as potential

inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key signaling protein often implicated in the growth and proliferation of cancer cells. The inhibition of the EGFR signaling pathway is a validated strategy in cancer therapy. While no direct evidence links **3-Amino-4-chlorobenzotrifluoride** to EGFR inhibition, its structural similarity to known inhibitors suggests it could be a valuable starting point for the design of new anticancer drugs.

Due to the lack of specific data on the direct molecular targets and signaling pathways of **3-Amino-4-chlorobenzotrifluoride**, a detailed signaling pathway diagram cannot be provided at this time. Further research is required to elucidate its precise mechanism of action and biological effects.

The logical workflow for investigating the potential of this compound in drug discovery is outlined below.

[Click to download full resolution via product page](#)

Caption: Drug discovery workflow for **3-Amino-4-chlorobenzotrifluoride**.

Conclusion

3-Amino-4-chlorobenzotrifluoride is a chemical intermediate of significant industrial importance with a well-defined profile of physicochemical properties. While detailed, publicly accessible experimental protocols for its synthesis are sparse, the general methodology is understood. The direct biological activities of this compound remain an area ripe for investigation. However, the known bioactivities of structurally related molecules suggest its potential as a valuable scaffold in the development of new pharmaceutical and agrochemical agents. Further research into its synthesis optimization and biological mechanism of action is warranted to fully exploit its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. BRPI0404626B1 - process for the production of 4-amino-3,5-dichlorobenzotrifluoride with obtaining products in parallel with high commercial purity - Google Patents [patents.google.com]
- 3. hpprtv.ornl.gov [hpprtv.ornl.gov]
- 4. To cite this document: BenchChem. [An In-depth Technical Guide to 3-Amino-4-chlorobenzotrifluoride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091045#synonyms-for-3-amino-4-chlorobenzotrifluoride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com